3-Bromobenzyl 1-naphthoate
CAS No.:
Cat. No.: VC0616969
Molecular Formula: C18H13BrO2
Molecular Weight: 341.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H13BrO2 |
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Molecular Weight | 341.2 g/mol |
IUPAC Name | (3-bromophenyl)methyl naphthalene-1-carboxylate |
Standard InChI | InChI=1S/C18H13BrO2/c19-15-8-3-5-13(11-15)12-21-18(20)17-10-4-7-14-6-1-2-9-16(14)17/h1-11H,12H2 |
Standard InChI Key | HZTNKCNUYJUIGX-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC(=CC=C3)Br |
Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC(=CC=C3)Br |
Introduction
Chemical Structure and Properties
3-Bromobenzyl 1-naphthoate features a naphthalene-1-carboxylate group connected to a 3-bromobenzyl moiety through an ester linkage. The chemical formula of this compound is C18H13BrO2, with a molecular weight of approximately 341.2 g/mol (similar to its isomer 2-bromobenzyl 1-naphthoate). The structure contains several key components:
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A naphthalene ring system with a carboxylate group at position 1
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A benzyl group with a bromine substituent at the meta (3) position
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An ester linkage connecting these two components
The presence of the bromine atom enhances the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems. The bromine substituent also increases the electrophilicity of the molecule, enabling diverse chemical transformations.
Physical Properties
The physical properties of 3-bromobenzyl 1-naphthoate can be inferred based on similar compounds:
Structural Features
The structural features of 3-bromobenzyl 1-naphthoate contribute significantly to its chemical behavior. The naphthalene ring system provides rigidity and potential for π-π interactions, while the bromine atom at the meta position of the benzyl group creates an electron-withdrawing effect that influences the reactivity of the molecule.
Synthesis Methods
The synthesis of 3-bromobenzyl 1-naphthoate likely follows similar pathways to those used for its isomer, 2-bromobenzyl 1-naphthoate. Based on established synthetic routes, the following methods can be proposed:
Esterification Reaction
The most common approach would involve an esterification reaction between 1-naphthoic acid and 3-bromobenzyl alcohol:
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Reaction of 1-naphthoic acid with 3-bromobenzyl alcohol in the presence of an acid catalyst
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Alternatively, conversion of 1-naphthoic acid to its acid chloride followed by reaction with 3-bromobenzyl alcohol
This synthetic route is similar to the documented synthesis of 2-bromobenzyl 1-naphthoate, which involves an esterification reaction between 1-naphthoic acid and 2-bromobenzyl alcohol.
Alternative Synthetic Routes
Several alternative methods could be employed:
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Transesterification reactions using naphthalene-1-carboxylate esters
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Palladium-catalyzed carbonylation reactions similar to those used for related compounds
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Direct esterification using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
For laboratory-scale synthesis, the reaction conditions would typically involve:
Parameter | Condition | Purpose |
---|---|---|
Solvent | Dimethylformamide or dichloromethane | To dissolve reactants |
Temperature | Room temperature to 80°C | To facilitate reaction |
Catalyst | Sulfuric acid or p-toluenesulfonic acid | To catalyze esterification |
Base | Potassium carbonate or triethylamine | To neutralize generated acid |
Reaction Time | 2-24 hours | To ensure completion |
The purification process would likely involve recrystallization from ethanol or column chromatography using appropriate solvent systems .
Reactivity and Chemical Transformations
3-Bromobenzyl 1-naphthoate exhibits reactivity typical of esters with additional possibilities due to the bromine substituent.
Ester Hydrolysis
Like other esters, 3-bromobenzyl 1-naphthoate can undergo hydrolysis under acidic or basic conditions:
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Basic hydrolysis: Reaction with hydroxide ions to form 1-naphthoic acid and 3-bromobenzyl alcohol
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Acidic hydrolysis: Proton-catalyzed cleavage of the ester bond
Reactions Involving the Bromine Substituent
The bromine atom serves as a reactive site for various transformations:
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Nucleophilic substitution reactions
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Metal-catalyzed coupling reactions (Suzuki, Stille, Negishi)
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Metal-halogen exchange reactions
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Reduction to form the corresponding benzyl derivative
These reactions make 3-bromobenzyl 1-naphthoate a valuable intermediate in organic synthesis for creating more complex molecules.
π-System Reactions
The naphthalene moiety can participate in typical aromatic reactions:
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Electrophilic aromatic substitution
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Cycloaddition reactions
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Photoexcitation and energy transfer processes
Biological Activities and Applications
The biological activity of 3-bromobenzyl 1-naphthoate can be extrapolated based on similar structural compounds.
Enzymatic Interactions
In enzymatic studies, the ester bond can be hydrolyzed by esterases, making it useful as a probe for studying enzyme-catalyzed reactions. Additionally, it may interact with enzymes or receptors relevant to metabolic pathways, such as:
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Potential inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism
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Interaction with specific receptor systems due to its lipophilic nature
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Binding to enzyme active sites through hydrogen bonding and hydrophobic interactions
Research Applications
In research settings, 3-bromobenzyl 1-naphthoate may serve as:
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A chemical probe for structural studies
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An intermediate in the synthesis of more complex molecules
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A model compound for studying ester chemistry and halogen-containing aromatics
Analytical Characterization
The analytical characterization of 3-bromobenzyl 1-naphthoate typically involves spectroscopic techniques similar to those used for related compounds.
Spectroscopic Data
Based on analogous compounds, the expected spectroscopic characteristics would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
The theoretical ¹H NMR spectrum would show:
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Multiple signals in the aromatic region (7.0-8.5 ppm) corresponding to the naphthalene and benzyl hydrogen atoms
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A singlet around 5.0-5.5 ppm for the methylene group (-CH₂-) connecting the benzyl group to the ester linkage
The ¹³C NMR spectrum would display:
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A signal around 165-170 ppm for the carbonyl carbon
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Multiple signals in the 120-140 ppm region for the aromatic carbons
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A signal around 65-70 ppm for the methylene carbon
Mass Spectrometry
The mass spectrum would likely show:
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A molecular ion peak at m/z 341 (M⁺) with distinctive bromine isotope pattern
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Fragment ions corresponding to the loss of the bromine atom
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Characteristic fragmentation pattern of the naphthoate moiety
X-ray Crystallography
X-ray crystallography could provide detailed structural information, including:
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Bond lengths and angles
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Dihedral angles between aromatic rings
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Crystal packing arrangements and intermolecular interactions
Similar compounds have been analyzed using X-ray crystallography, revealing important structural features such as dihedral angles between aromatic rings and intermolecular π-π interactions .
Comparison with Similar Compounds
The structure and properties of 3-bromobenzyl 1-naphthoate can be compared with several related compounds to understand structure-activity relationships.
Comparison with Structural Isomers
Compound | Structural Difference | Implications for Reactivity |
---|---|---|
2-Bromobenzyl 1-naphthoate | Bromine at ortho position | Different steric hindrance affecting reactivity |
4-Bromobenzyl 1-naphthoate | Bromine at para position | Different electronic effects on the aromatic system |
3-Bromobenzyl 2-naphthoate | Carboxylate at position 2 of naphthalene | Different spatial arrangement affecting biological interactions |
Comparison with Other Brominated Compounds
Comparing 3-bromobenzyl 1-naphthoate with other brominated compounds provides insights into the effect of the bromine position:
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2-(4-Bromophenyl)-2-oxoethyl naphthalene-1-carboxylate: Contains a ketone linkage rather than direct benzyl attachment
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6-Bromonaphthalen-2-yl benzoate: Has the bromine attached to the naphthalene ring rather than the benzyl group
These structural differences significantly impact the compounds' chemical behavior, crystallographic properties, and potential biological activities.
Applications in Organic Synthesis
3-Bromobenzyl 1-naphthoate serves as a valuable building block in organic synthesis.
As a Synthetic Intermediate
The compound can function as an intermediate in the synthesis of more complex molecules due to:
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The reactive bromine substituent that enables diverse transformations
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The ester functionality that allows for selective modifications
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The naphthalene ring system that provides a platform for further functionalization
In Material Science
Derivatives of bromobenzyl naphthoates have potential applications in material science:
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Development of specialty chemicals such as dyes and polymers
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Production of electronic materials with specific optical properties
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Creation of liquid crystalline materials due to the rigid aromatic structures
In Combinatorial Chemistry
The multiple reactive sites in 3-bromobenzyl 1-naphthoate make it suitable for combinatorial chemistry approaches, allowing for the generation of diverse chemical libraries for drug discovery and materials research.
Industrial Applications
The potential industrial applications of 3-bromobenzyl 1-naphthoate and its derivatives span several sectors.
Pharmaceutical Industry
In pharmaceutical development, 3-bromobenzyl 1-naphthoate may serve as:
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A precursor for active pharmaceutical ingredients
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A chemical intermediate in drug synthesis
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A model compound for studying structure-activity relationships
Fine Chemicals Production
The compound may be utilized in the production of fine chemicals:
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As a building block for specialty chemicals
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In the synthesis of high-value intermediates
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For the preparation of reference standards for analytical purposes
Scale-Up Considerations
For industrial-scale production, several factors would need consideration:
Factor | Consideration | Impact |
---|---|---|
Reagent Selection | Cost and availability | Economic viability |
Process Safety | Handling of reactive materials | Risk management |
Environmental Impact | Waste generation and disposal | Sustainability |
Purification Method | Efficiency and scalability | Product quality |
Reaction Conditions | Temperature and pressure control | Process control |
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